
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its significant pharmacological properties. The presence of the benzylthio group enhances its lipophilicity and potential biological interactions. The 3,4-dimethoxyphenyl acetamide moiety contributes to its overall activity profile.
Structural Formula
1. Antimicrobial Activity
The thiadiazole derivatives have been extensively studied for their antimicrobial properties. A series of related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the benzylthio group displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thiadiazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 µg/mL |
Compound B | Escherichia coli | 1.0 µg/mL |
N-(5-benzylthio) | Pseudomonas aeruginosa | 2.0 µg/mL |
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines revealed significant cytotoxic effects. For example, compounds derived from this structure were tested against MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Prototype 1 | HeLa | 0.37 |
Prototype 2 | MCF-7 | 0.73 |
Prototype 3 | HepG2 | 0.95 |
Sorafenib | HeLa | 7.91 |
Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells and disrupt the cell cycle at the sub-G1 phase .
The mechanism by which this compound exerts its effects is multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancerous cells.
- Enzyme Inhibition : Some studies suggest that thiadiazole derivatives can inhibit specific enzymes involved in tumor growth and proliferation .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that certain modifications significantly enhanced anticancer activity compared to standard treatments like sorafenib. The most effective derivatives exhibited IC50 values lower than those of established drugs .
Case Study 2: Antimicrobial Assessment
In another investigation focusing on antibacterial properties, compounds with varying substitutions on the thiadiazole ring were synthesized and tested against clinical strains of bacteria. The results indicated that modifications could lead to enhanced antibacterial efficacy .
科学的研究の応用
Antibacterial Applications
Several studies have demonstrated the antibacterial potential of thiadiazole derivatives, including those related to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide.
-
Synthesis and Activity : A study synthesized various derivatives of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited superior activity compared to traditional antibiotics like norfloxacin and ciprofloxacin .
Compound Name Activity Against Staphylococcus aureus Activity Against Escherichia coli Compound A High Moderate Compound B Moderate High - Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the benzyl unit and the nature of the sulfur linker significantly influenced antibacterial efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against resistant strains .
Anticancer Applications
The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.
-
Cytotoxicity Studies : A notable study designed and synthesized derivatives as analogs of sorafenib and tested them against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The findings showed that several derivatives exhibited significant cytotoxicity with IC50 values lower than that of sorafenib .
Compound Name IC50 (HeLa) IC50 (MCF-7) IC50 (A549) 5d 0.37 µM 1.20 µM 5.00 µM 5g 0.73 µM 1.50 µM 6.00 µM Sorafenib 7.91 µM 8.00 µM 10.00 µM - Mechanism of Action : Flow cytometry analysis indicated that the most potent compounds induced apoptosis in HeLa cells by blocking the cell cycle at the sub-G1 phase. Additionally, in silico docking studies confirmed strong binding affinity to VEGFR-2, highlighting a potential target for these compounds in cancer therapy .
特性
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-15-9-8-14(10-16(15)25-2)11-17(23)20-18-21-22-19(27-18)26-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRTVZYQVOOXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。